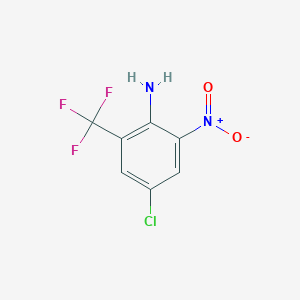

2-Amino-5-chloro-3-nitrobenzotrifluoride

Overview

Description

2-Amino-5-chloro-3-nitrobenzotrifluoride, also known as 2-chloro-4-nitro-6-(trifluoromethyl)aniline, is a chemical compound with the molecular weight of 240.57 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

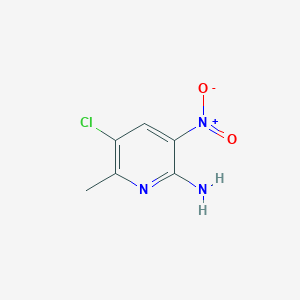

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H4ClF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.57 . It is typically stored at room temperature, in a dark place, under an inert atmosphere .Scientific Research Applications

Synthesis and Material Science

2-Amino-5-chloro-3-nitrobenzotrifluoride is a compound that has found applications in various fields of material science, particularly in the synthesis of polymers and the development of novel materials with desirable properties such as high thermal stability, low dielectric constants, and improved mechanical strength.

One of the notable applications is in the synthesis of fluorinated polyimides, which are materials known for their exceptional thermal stability, mechanical properties, and electrical insulating properties. For instance, a study described the synthesis of fluorinated diamine monomer, which is a precursor for the preparation of fluorinated polyimides. This process involved a nucleophilic substitution reaction of tert-butylhydroquinone and 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction to afford the diamine. The resultant fluorinated polyimides exhibited excellent thermal stability, low moisture absorption, and high tensile strength, making them suitable for applications in the electronics and aerospace industries due to their ability to withstand harsh conditions while maintaining their structural integrity and electrical properties (Yang, Su, & Wu, 2004).

Another application involves the synthesis of novel fluorinated poly(ether imide)s (PEIs) derived from unsymmetrical and noncoplanar diamine containing trifluoromethyl groups. This was achieved by reacting 2,3,5-trimethylhydroquinone with 2-chloro-5-nitrobenzotrifluoride. The resulting PEIs were soluble in most organic solvents and could be cast into films. These films showed good optical transparency, thermal stability, and low dielectric constants, which are essential features for materials used in high-performance electronic devices (Wang, Zhao, & Li, 2012).

Furthermore, the compound has been utilized in the development of light-colored, organosoluble fluorinated polyimides with improved solubility and optical properties. This application involves the synthesis of a novel fluorinated bis(ether amine) monomer through the reaction of 2-chloro-5-nitrobenzotrifluoride and dihydroxynaphthalene, which upon polymerization with various aromatic dianhydrides, results in polyimides that are not only thermally stable but also exhibit low color intensity and improved solubility in organic solvents. This makes them particularly suitable for applications where optical clarity and material stability are critical, such as in the coatings industry and in optoelectronic devices (Chung & Hsiao, 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-chloro-2-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMIWUJTMQGXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372202 | |

| Record name | 2-Amino-5-chloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62924-50-9 | |

| Record name | 2-Amino-5-chloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

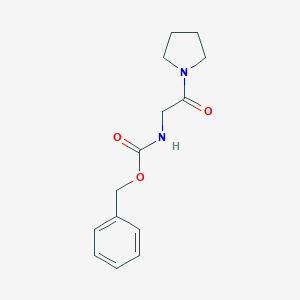

![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)

![3-Aminothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B112805.png)